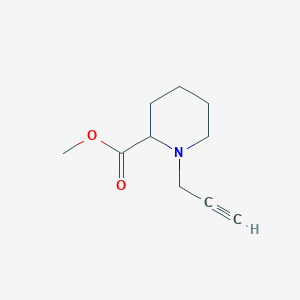

Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate

Description

Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is a piperidine derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the nitrogen atom and a methyl ester group at the 2-position. This compound is of significant interest in synthetic chemistry due to the reactivity of the propargyl group, which enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and radical-mediated cyclization reactions .

Properties

IUPAC Name |

methyl 1-prop-2-ynylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-7-11-8-5-4-6-9(11)10(12)13-2/h1,9H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSWKTCGACCJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Derivatives with Propargyl Bromide

A common approach to prepare methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate involves the alkylation of a piperidine nitrogen with propargyl bromide (3-bromo-1-propyne). This method typically uses a piperidine-2-carboxylate ester as the nucleophile and propargyl bromide as the alkylating agent under basic conditions.

-

$$

\text{Methyl piperidine-2-carboxylate} + \text{Propargyl bromide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}

$$ -

- Solvent: Acetonitrile or other polar aprotic solvents

- Base: Potassium carbonate or similar mild base

- Temperature: Room temperature to reflux

- Time: 1–24 hours depending on conditions

Mechanism:

The nitrogen atom of the piperidine ring acts as a nucleophile, displacing the bromide ion from propargyl bromide in an SN2 reaction.Reported Yields:

Yields are generally high, often exceeding 80%, indicating efficient substitution without significant side reactions.

Esterification and Protection Strategies

In some synthetic routes, the piperidine nitrogen is first protected or the carboxylate group is introduced via esterification before or after alkylation.

-

- Starting from piperidine-2-carboxylic acid, methyl esterification is achieved using methanol and acidic catalysts or via the use of methyl chloroformate.

- This step ensures the carboxylate is in the methyl ester form, which is stable under alkylation conditions.

-

- In complex syntheses, the nitrogen may be temporarily protected with groups such as tert-butyl carbamate to avoid side reactions.

- Deprotection occurs after the alkylation step.

These steps are crucial for maintaining the integrity of the functional groups during multi-step syntheses.

Use of Catalysts and Additives

Some protocols incorporate catalysts or additives to improve reaction efficiency:

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Methyl piperidine-2-carboxylate, propargyl bromide, K2CO3, acetonitrile, rt | Alkylation of piperidine nitrogen with propargyl bromide | 80–85 |

| 2 | Purification by column chromatography (silica gel, eluent: DCM/MeOH) | Isolation of pure this compound | - |

This procedure yields the target compound as a liquid or solid depending on purification and drying conditions.

Analytical and Spectroscopic Characterization

-

- Proton NMR typically shows characteristic signals for the propargyl group (triplet around δ 2.5 ppm for the alkyne proton) and methyl ester (singlet near δ 3.7 ppm).

- Piperidine ring protons appear as multiplets between δ 1.5–3.5 ppm.

-

- Alkyne C≡C stretch near 2100–2200 cm⁻¹.

- Ester C=O stretch near 1730 cm⁻¹.

-

- Molecular ion peak consistent with $$ C{10}H{15}NO_2 $$ (molecular weight ~181 g/mol).

These data confirm the structural integrity of the synthesized compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with propargyl bromide | Methyl piperidine-2-carboxylate | Propargyl bromide, K2CO3, acetonitrile | RT to reflux, 1–24 h | 80–85 | Direct SN2 alkylation |

| Mannich-type reaction | 4,4-Dimethylglutarimide derivatives | Paraformaldehyde, cyclic amines, CuCl catalyst | Reflux in peroxide-free dioxane, 1 h | >90 | For related amino acetylenic compounds |

| Esterification then alkylation | Piperidine-2-carboxylic acid | Methanol, acid catalyst; then propargyl bromide | Acidic esterification; alkylation as above | Variable | Protecting groups may be used |

Research Findings and Considerations

- The alkylation reaction is highly efficient and selective for the nitrogen atom of the piperidine ring.

- Mild bases and aprotic solvents favor high yields and reduce side reactions such as elimination or polymerization of propargyl bromide.

- The presence of protecting groups or esterification prior to alkylation enhances the stability of the molecule during synthesis.

- Catalytic amounts of copper salts can facilitate related Mannich-type reactions involving propargyl groups, expanding synthetic versatility.

- Purification by flash chromatography is effective for isolating the pure compound.

- The compound is often obtained as a liquid with high purity (~95%) and is stable at room temperature.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Products include various substituted piperidine derivatives.

Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.

Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate serves as a valuable building block in organic synthesis. Its structural framework allows it to participate in various chemical reactions, including:

- Substitution Reactions : The prop-2-yn-1-yl group can undergo nucleophilic substitution, facilitating the formation of more complex molecules.

- Oxidation and Reduction Reactions : The compound can be oxidized to form carbonyl compounds or reduced to yield alcohols.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Notably, it has been investigated for its role as an inhibitor of monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism:

| Isomer | IC50 (μM) | Selectivity |

|---|---|---|

| Cis | 11.1 | MAO-A |

| Trans | 20.9 | MAO-B |

This selectivity is crucial for developing targeted treatments for neurological disorders . Additionally, derivatives of this compound have shown promising antimicrobial properties against various pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |

| 4a | 0.25 μg/mL | Escherichia coli |

These findings indicate that certain derivatives possess potent bactericidal properties.

Research has indicated that this compound may interact with specific biological targets, leading to various biological effects:

Antimicrobial Properties : Studies have demonstrated significant inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Enzyme Inhibition : The compound's ability to selectively inhibit MAO-A and MAO-B suggests potential applications in treating mood disorders and neurodegenerative diseases such as Alzheimer's disease .

Study on Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of several derivatives of methyl 1-(prop-2-yn-1-yl)piperidine against common pathogens using time-kill assays. The study confirmed that certain compounds exhibited rapid bactericidal activity within hours, indicating their potential for therapeutic use.

Investigation into MAO Inhibition

Another case study focused on the inhibition of MAO enzymes by piperidine derivatives, including methyl 1-(prop-2-yn-1-yl)piperidine. Kinetic analyses revealed that specific structural modifications could enhance selectivity and potency against MAO-A or MAO-B, indicating potential therapeutic applications in treating depression and other mood disorders .

Mechanism of Action

The mechanism of action of methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then interact with enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations: Piperidine vs. Pyrrolidine

Piperidine Derivatives :

- Methyl 1-(tert-butylcarbamoyl-cyclopentyl)piperidine-2-carboxylate (, Compound 1): Incorporates a bulky tert-butylcarbamoyl-cyclopentyl group. Lower yield (12%) and oily consistency suggest steric hindrance during synthesis. NMR/IR data confirm the piperidine backbone .

- Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)piperidine-2-carboxylate (): Features a phenyl-substituted carbamoyl group. Solid wax with a melting point of 79–81°C, indicating enhanced crystallinity due to aromatic interactions .

Pyrrolidine Derivatives :

Key Difference : The piperidine ring provides greater conformational flexibility, while pyrrolidine derivatives exhibit faster synthesis kinetics and altered physical states.

Physicochemical and Spectral Properties

NMR Profiles :

- This compound : Expected alkyne proton signals (~2.5 ppm) and piperidine ring protons (1.4–3.4 ppm), similar to ’s compound (δ 1.37–3.63 ppm for piperidine protons) .

- Methyl (2R,1R)-1-(phenyl-carbamoyl)piperidine-2-carboxylate : Distinct aromatic proton signals (δ 7–8 ppm) absent in propargyl analogs .

- Optical Activity: Chiral centers in ’s compound ([α]D = -45.5°) highlight stereochemical utility compared to non-chiral propargyl derivatives .

Biological Activity

Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is a compound of significant interest in medicinal and organic chemistry due to its potential biological activities. This article examines its chemical properties, biological effects, and applications in various fields, supported by data tables and research findings.

This compound is characterized by its piperidine structure, which is a six-membered ring containing one nitrogen atom. The presence of the prop-2-yn-1-yl group enhances its reactivity and potential interactions with biological targets. The compound can undergo various chemical reactions:

- Substitution Reactions : The prop-2-yn-1-yl group allows for nucleophilic substitution.

- Oxidation Reactions : Can be oxidized to form carbonyl compounds.

- Reduction Reactions : The ester group can be reduced to yield alcohols or amines.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives of methyl 1-(prop-2-yn-1-yl)piperidine compounds. For instance, derivatives have shown significant inhibitory effects against various pathogens. In vitro evaluations have demonstrated:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |

| 4a | 0.25 μg/mL | Escherichia coli |

These findings indicate that certain derivatives possess potent bactericidal properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes involved in neurotransmitter metabolism. Selective inhibition of MAO-A and MAO-B has been observed, with implications for treating neurological disorders:

| Isomer | IC50 (μM) | Selectivity |

|---|---|---|

| Cis | 11.1 | MAO-A |

| Trans | 20.9 | MAO-B |

This selectivity is crucial for developing therapeutic agents targeting specific pathways in the central nervous system .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The prop-2-yn-1-yl group can facilitate nucleophilic attacks leading to the formation of reactive intermediates that may modulate enzyme activity or receptor binding .

Study on Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of several derivatives of methyl 1-(prop-2-yn-1-yl)piperidine against common pathogens. The study utilized time-kill assays and determined MIC values, confirming that certain compounds exhibited rapid bactericidal activity within hours .

Investigation into MAO Inhibition

Another case study focused on the inhibition of MAO enzymes by piperidine derivatives, including methyl 1-(prop-2-yn-1-yl)piperidine. Kinetic analyses revealed that specific structural modifications could enhance selectivity and potency against MAO-A or MAO-B, indicating potential therapeutic applications in treating depression and other mood disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : Propargylation of the piperidine nitrogen followed by esterification is a common approach. For example, analogous piperidine carboxylates are synthesized via nucleophilic substitution using propargyl bromide and subsequent ester protection (e.g., methyl chloroformate). Reaction optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature control : Moderate heating (40–60°C) balances reactivity and side-product formation.

- Catalysis : Use of bases like K₂CO₃ or DBU to deprotonate the piperidine nitrogen .

- Yield challenges : Low yields in sterically hindered systems (e.g., 8–25% in similar esters) suggest iterative optimization of stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?

- Key techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to distinguish propargyl (δ ~2.5 ppm for ≡CH, δ ~70–85 ppm for sp-hybridized carbons) and piperidine signals (δ ~1.5–3.5 ppm for CH₂ groups).

- IR spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and propargyl C≡C (weak absorption ~2120 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential for handling propargyl-containing compounds in the lab?

- Critical precautions :

- Fire hazards : Propargyl groups are highly flammable; avoid open flames and static electricity.

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Emergency measures : In case of skin contact, wash with soap/water immediately. For spills, use inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict thermochemical properties and reaction mechanisms for this compound?

- Methodology :

- Functional selection : Hybrid functionals like B3LYP (20% exact exchange) balance accuracy and computational cost for thermochemistry .

- Basis sets : Use 6-311++G(d,p) for geometry optimization and frequency calculations.

- Reaction pathways : Compute transition states (NEB or QST2 methods) to model propargylation or ester hydrolysis energetics.

Q. How can contradictions between experimental and computational structural data be resolved?

- Case study : If DFT-predicted bond lengths deviate from crystallographic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.